molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Cat. No. B1375992
CAS RN: 1123194-96-6
M. Wt: 231.05 g/mol
InChI Key: DTMJHPVHGALCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-2-methoxypyridin-3-yl)formamide is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various chemical reactions and has a molecular weight of 231.05 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(6-bromo-2-methoxypyridin-3-yl)formamide include its molecular weight, which is 231.05 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Studies have explored efficient synthesis techniques for compounds structurally related to N-(6-bromo-2-methoxypyridin-3-yl)formamide. For example, Hirokawa, Horikawa, and Kato (2000) demonstrated the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a dopamine and serotonin receptor antagonist, showcasing the relevance of similar compounds in synthesizing biologically active molecules (Y. Hirokawa et al., 2000).

  • Structural Characterization and Tautomerism : The molecular structure and tautomerism of related compounds have been studied extensively. Schlegel, Gund, and Fluder (1982) conducted ab initio calculations on the tautomerism of formamide and related compounds, providing insights into the structural and electronic properties of these molecules (H. Schlegel et al., 1982).

Biological and Medicinal Chemistry

  • Potential as Radioligands : Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound structurally related to N-(6-bromo-2-methoxypyridin-3-yl)formamide, as a PET radioligand for imaging of orexin-2 receptors. This highlights the potential use of similar compounds in neuroimaging and the study of neurological disorders (Mingzhang Gao et al., 2016).

  • Antimicrobial Activity : The synthesis and microbiological activity of derivatives of compounds structurally related to N-(6-bromo-2-methoxypyridin-3-yl)formamide have been reported. Miszke, Foks, and colleagues (2008) synthesized derivatives demonstrating notable bacteriostatic or tuberculostatic activity, indicating the potential of such compounds in developing new antimicrobial agents (A. Miszke et al., 2008).

Chemical and Organic Synthesis

  • Catalytic Applications : Sawant, Wagh, Bhatte, and Bhanage (2011) described a palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides, illustrating the role of formamide derivatives in facilitating complex chemical reactions (Dinesh N Sawant et al., 2011).

Environmental and Green Chemistry

  • CO2 Utilization in Synthesis : Liu, Mei, Xu, Song, Liu, and Han (2017) showcased the synthesis of formamides using CO2 as a carbon source, highlighting the environmental benefits of using CO2 in chemical synthesis. This research is pertinent to the development of sustainable and green chemistry practices, including the synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide and its derivatives (Hangyu Liu et al., 2017).

properties

IUPAC Name

N-(6-bromo-2-methoxypyridin-3-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-5(9-4-11)2-3-6(8)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJHPVHGALCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Acetic anhydride (203 mL) was added dropwise to formic acid (204 mL) under ice-cooling, and the mixture was stirred at the same temperature for 25 minutes. 6-Bromo-2-methoxypyridine-3-amine powder (CAS #89466-18-2, 146 g) was put into the reaction mixture over 10 minutes, and then the reaction solution was stirred at the same temperature for 30 minutes. The water bath was removed. tert-Butyl methyl ether (300 mL) and n-heptane (500 mL) were sequentially added dropwise to the reaction solution, and then the reaction solution was stirred for 30 minutes. The precipitated powder was collected by filtration. The resulting powder was crushed with a mortar, washed with tert-butyl methyl ether and then dried under reduced pressure to obtain 137.4 g of the title compound.
Quantity
203 mL
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of acetic anhydride (8.54 mL, 24.63 mmol) and formic acid (12.8 mL, 24.63 mmol) was stirred at room temperature for 40 min. To this mixture 6-bromo-2-methoxypyridin-3-amine (5.000 g, 24.63 mmol) in 30 mL of THF was added dropwise. The resulting solution was heated at 60° C. with stirring for 16 h. Upon cooling, the reaction mixture was poured into icewater. The resulting precipitate was filtered to give N-(6-bromo-2-methoxypyridin-3-yl)formamide (5.690 g, 24.63 mmol, 100% yield) as light brown solid. LC-MS (M+Na)+=231.0.
Quantity
8.54 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To formic acid (12 mL) was added acetic anhydride (12 mL) at 0° C., and the mixture was stirred at 0° C. for 30 min. 6-Bromo-2-methoxypyridin-3-amine (8.8 g) was gradually added to the reaction mixture at 0° C. over 10 min, and the mixture was stirred at 0° C. for 30 min. IPE (50 mL) and hexane (50 mL) were added to the reaction mixture, and the mixture was stirred at room temperature for 30 min. The obtained solid was collected by filtration to give the title compound (8.1 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 3
Reactant of Route 3
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 4
Reactant of Route 4
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 5
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromo-2-methoxypyridin-3-yl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.